7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one
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Overview
Description
LY3410738 is a potent, selective, covalent inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. These mutations are found in various cancers, including cholangiocarcinoma, gliomas, and acute myeloid leukemia. LY3410738 binds covalently at a novel binding site, enabling continued potency even in the presence of second site IDH resistance mutations .
Preparation Methods
The synthetic routes and reaction conditions for LY3410738 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of covalent bonds at specific sites on the IDH1/2 enzymes . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation into oral dosage forms .
Chemical Reactions Analysis
LY3410738 undergoes covalent binding reactions with the mutant IDH1/2 enzymes. The compound modifies a single cysteine residue (Cys269) in an allosteric binding pocket, rapidly inactivating the enzyme. This selective inhibition prevents the production of the oncometabolite 2-hydroxyglutarate (2-HG) without affecting alpha-ketoglutarate levels . The major product formed from this reaction is the inactivated enzyme complex.
Scientific Research Applications
LY3410738 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used in preclinical and clinical studies to investigate its efficacy in treating cancers with IDH1/2 mutations. The compound has shown promise in phase 1 clinical trials for advanced IDH-mutant cholangiocarcinoma, gliomas, and other solid tumors . Additionally, LY3410738 is being studied for its potential to overcome resistance to existing IDH inhibitors, making it a valuable tool in cancer research .
Mechanism of Action
LY3410738 exerts its effects by covalently binding to the mutant IDH1/2 enzymes at a novel binding site. This binding modifies the cysteine residue in the allosteric pocket, leading to rapid inactivation of the enzyme. The inhibition of IDH1/2 prevents the production of the oncometabolite 2-hydroxyglutarate, which is implicated in the pathogenesis of various cancers . By targeting this pathway, LY3410738 effectively disrupts the metabolic processes that drive tumor growth and progression.
Comparison with Similar Compounds
LY3410738 is unique compared to other IDH inhibitors due to its covalent binding mode and increased potency against IDH1-R132 mutations. Similar compounds include ivosidenib and enasidenib, which are reversible inhibitors of IDH1 and IDH2, respectively . Unlike these reversible inhibitors, LY3410738’s covalent binding ensures sustained inhibition even in the presence of resistance mutations, making it a more robust option for treating IDH-mutant cancers .
References
Properties
CAS No. |
2230263-60-0 |
---|---|
Molecular Formula |
C28H36N6O3 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C28H36N6O3/c1-4-25(35)33-14-12-32(13-15-33)24(16-20-6-7-20)22-10-8-21(9-11-22)19(3)30-27-29-17-23-18-37-28(36)34(5-2)26(23)31-27/h4,8-11,17,19-20,24H,1,5-7,12-16,18H2,2-3H3,(H,29,30,31)/t19-,24-/m0/s1 |
InChI Key |
AFGYODUJVVOZAX-CYFREDJKSA-N |
Isomeric SMILES |
CCN1C2=NC(=NC=C2COC1=O)N[C@@H](C)C3=CC=C(C=C3)[C@H](CC4CC4)N5CCN(CC5)C(=O)C=C |
Canonical SMILES |
CCN1C2=NC(=NC=C2COC1=O)NC(C)C3=CC=C(C=C3)C(CC4CC4)N5CCN(CC5)C(=O)C=C |
Origin of Product |
United States |
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